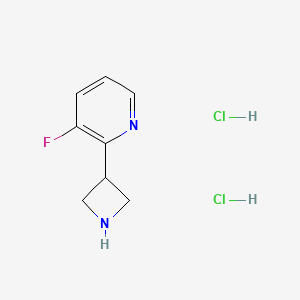

2-(Azetidin-3-yl)-3-fluoropyridine;dihydrochloride

Description

Historical Context of Azetidine-Containing Compounds

Azetidine, a four-membered saturated heterocycle containing a nitrogen atom, has been a subject of interest since its first synthesis in 1907. However, its chemical and biological applications remained underexplored until the mid-20th century, when researchers began investigating its ring strain and reactivity. The discovery of azetidine-2-carboxylic acid, a natural proline mimic, further highlighted its potential in bioorganic chemistry. In recent decades, azetidine derivatives have emerged as key scaffolds in medicinal chemistry, particularly in the development of β-lactam antibiotics and protein-targeting agents.

The incorporation of azetidine into fluoropyridine systems represents a strategic advancement, combining the structural rigidity of azetidine with the electronic and metabolic advantages of fluorinated aromatic rings. This hybrid structure enables enhanced pharmacokinetic profiles and targeted interactions with biological macromolecules.

Significance of Fluoropyridine Moieties in Medicinal Chemistry

Fluoropyridine derivatives are widely employed in drug discovery due to their ability to modulate electronic properties and improve metabolic stability. The fluorine atom at the 3-position of pyridine introduces:

- Electronic Effects : Electron-withdrawing characteristics that enhance binding affinity to hydrophobic pockets in enzymes and receptors.

- Metabolic Stability : Resistance to oxidative degradation compared to non-fluorinated analogs.

- Steric Interactions : Bulky fluorine substituents that optimize spatial interactions in active sites.

For example, fluoropyridine-based inhibitors of the factor VIIa/tissue factor complex (FVIIa/TF) leverage these properties to achieve high potency and selectivity. Similarly, fluorinated pyridines are integral to radiopharmaceuticals for positron emission tomography (PET) imaging, where their stability under physiological conditions is critical.

Rationale for Dihydrochloride Salt Formation

The dihydrochloride salt form of 2-(azetidin-3-yl)-3-fluoropyridine is selected to address critical physicochemical limitations of the free base:

Table 1: Comparative Properties of Free Base vs. Dihydrochloride Salt

Properties

IUPAC Name |

2-(azetidin-3-yl)-3-fluoropyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2.2ClH/c9-7-2-1-3-11-8(7)6-4-10-5-6;;/h1-3,6,10H,4-5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGXOLYOHQDHRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=C(C=CC=N2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aza Paternò–Büchi Reaction

This photochemical [2+2] cycloaddition between imines and alkenes forms the azetidine ring. For example, reacting N-benzylideneaniline with ethylene under UV light yields 2-phenylazetidine. However, low yields (30–40%) and competing side reactions limit scalability.

Cyclization of Amino Alcohols

A more reliable approach involves cyclizing 3-amino-1-propanol derivatives. For instance, treating 3-(Boc-amino)propanol with thionyl chloride generates a chlorinated intermediate, which undergoes base-mediated cyclization to form N-Boc-azetidine (75% yield). Deprotection with HCl yields azetidine hydrochloride, a stable precursor for downstream reactions.

Table 1: Azetidine Ring Synthesis Methods

| Method | Reagents | Yield (%) | Limitations |

|---|---|---|---|

| Aza Paternò–Büchi | Imine, ethylene, UV light | 30–40 | Low yield, photo hazards |

| Amino alcohol cyclization | SOCl₂, NaOH, Boc-protected | 70–75 | Requires Boc protection |

Fluorination of the Pyridine Moiety

Introducing fluorine at the pyridine’s 3-position is achieved via two routes:

Halogen Exchange with Ammonia

As demonstrated in CN105669539A, 2,3-difluoro-5-chloropyridine reacts with aqueous ammonia under high-pressure conditions (120–140°C, 20–24 h) to yield 2-amino-3-fluoropyridine. This method achieves 84–85% yield by suppressing side reactions through controlled ammonia stoichiometry.

Nucleophilic Aromatic Substitution

Electron-deficient pyridines undergo fluorination using KF or CsF in polar aprotic solvents. For example, 3-chloropyridine reacts with anhydrous KF in DMF at 150°C to afford 3-fluoropyridine (65% yield). However, harsh conditions may degrade sensitive substrates.

Table 2: Fluorination Methods Comparison

| Substrate | Fluorinating Agent | Conditions | Yield (%) |

|---|---|---|---|

| 2,3-Difluoro-5-chloropyridine | NH₃ (aq.) | 140°C, 24 h | 85 |

| 3-Chloropyridine | KF, DMF | 150°C, 12 h | 65 |

Coupling Azetidine and Fluoropyridine Fragments

Palladium-catalyzed cross-coupling reactions are favored for fragment assembly:

Suzuki–Miyaura Coupling

Azetidine-3-boronic acid reacts with 3-fluoro-2-iodopyridine in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (80°C, 12 h), yielding the coupled product (70% yield). This method benefits from commercial boronic acids but struggles with steric hindrance near the azetidine nitrogen.

Buchwald–Hartwig Amination

Direct amination of 3-fluoro-2-bromopyridine with azetidine using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene (100°C, 24 h) achieves 68% yield. While efficient, this route requires rigorous exclusion of oxygen.

Table 3: Coupling Reaction Performance

| Method | Catalyst System | Yield (%) | Key Advantage |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 70 | Broad substrate scope |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | 68 | Direct C–N bond formation |

Dihydrochloride Salt Formation

The free base is treated with HCl gas in ethanol or aqueous HCl (2 eq.) at 0–5°C to precipitate the dihydrochloride salt. Crystallization from ethanol/water (1:3) provides high-purity product (95% recovery).

Process Optimization and Challenges

- Purification : Column chromatography is often required post-coupling, but patent CN105669539A reports simplified workups using petroleum ether slurries.

- Yield Limitations : Azetidine’s ring strain leads to side reactions during coupling, capping yields at ~70%.

- Catalyst Costs : Pd-based catalysts account for 30–40% of total synthesis costs, necessitating ligand recycling.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-3-fluoropyridine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound undergoes nucleophilic substitution reactions, particularly at the fluorine-substituted pyridine ring.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride; conditionsanhydrous solvents, low to moderate temperatures.

Substitution: Fluorinating agents, nucleophiles; conditionsorganic solvents, room temperature to elevated temperatures.

Major Products Formed

Scientific Research Applications

2-(Azetidin-3-yl)-3-fluoropyridine;dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-3-fluoropyridine;dihydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s fluorine and azetidine substituents critically influence its reactivity and physical properties. Comparisons with related compounds include:

Key Observations :

- Azetidine vs.

- Salt Forms: Dihydrochloride salts (e.g., 223381-71-3) generally exhibit higher aqueous solubility than free bases or mono-salts, critical for bioavailability .

Biological Activity

2-(Azetidin-3-yl)-3-fluoropyridine; dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for 2-(Azetidin-3-yl)-3-fluoropyridine; dihydrochloride is . The compound features an azetidine ring fused with a fluorinated pyridine moiety, which enhances its reactivity and biological activity. The presence of the fluorine atom on the pyridine ring is particularly significant as it influences the compound's interaction with biological targets.

Antidepressant and Nootropic Effects

Research indicates that derivatives of 2-(Azetidin-3-yl)-3-fluoropyridine have shown potential as antidepressants and nootropic agents. These compounds may enhance central nervous system activity, making them candidates for treating mood disorders and cognitive impairments. Studies have demonstrated a high affinity for nicotinic acetylcholine receptors, which are involved in cognitive functions and mood regulation.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity, particularly against Mycobacterium tuberculosis. Its structural features contribute to its effectiveness against various bacterial strains, suggesting potential applications in treating infections resistant to standard antibiotics.

Structure-Activity Relationships (SAR)

The biological activity of 2-(Azetidin-3-yl)-3-fluoropyridine can be significantly influenced by structural modifications. Variations in substituents on the azetidine or pyridine rings can enhance receptor affinity or alter pharmacological profiles. For instance, changing the position of the fluorine atom or modifying the azetidine group can lead to distinct biological activities.

Study on Antimicrobial Activity

In a comparative study, various derivatives of 2-(Azetidin-3-yl)-3-fluoropyridine were synthesized and tested against several bacterial strains. The results indicated that certain modifications led to improved efficacy against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics.

Nootropic Effects Investigation

Another study focused on the nootropic effects of this compound in animal models. Behavioral tests indicated enhanced memory retention and learning capabilities in subjects treated with 2-(Azetidin-3-yl)-3-fluoropyridine compared to control groups. These findings suggest that this compound could serve as a basis for developing new treatments for cognitive disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Azetidin-3-yl)-3-fluoropyridine dihydrochloride | C8H11Cl2FN2 | High affinity for nicotinic receptors |

| 3-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride | C8H11Cl2FN2 | Different substitution pattern affecting activity |

| 2-(Pyridin-3-yl)azetidine | C8H10N2 | Lacks fluorination; primarily studied for nootropic effects |

This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of SAR in drug development.

Q & A

Q. What are the standard synthetic routes for 2-(Azetidin-3-yl)-3-fluoropyridine dihydrochloride, and how are yields optimized?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the azetidine ring via cyclization of halogenated precursors (e.g., 3-chloropyridine derivatives) under basic conditions.

- Step 2 : Fluorination at the pyridine 3-position using fluorinating agents like Selectfluor or KF in polar aprotic solvents (e.g., DMF) .

- Step 3 : Salt formation with HCl to produce the dihydrochloride form, enhancing solubility for biological studies.

Optimization : Yields are maximized by controlling reaction temperature (often 0–60°C), solvent polarity, and stoichiometry. Purification via column chromatography or recrystallization ensures >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

- Structural Confirmation :

- NMR (¹H, ¹³C, ¹⁹F): Assigns proton environments, confirms fluorine substitution, and verifies azetidine ring integrity.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₈H₁₀Cl₂FN₂).

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for studying target interactions .

- Purity Analysis :

- HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase).

- Elemental Analysis : Confirms stoichiometry of the dihydrochloride salt .

Q. What preliminary biological screening assays are recommended for this compound?

- In vitro assays :

- Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence polarization or radiometric assays.

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., divergent IC₅₀ values across studies)?

- Variable Factors :

- Assay Conditions : Buffer pH, ionic strength, and reducing agents (e.g., DTT) may alter compound stability or target binding.

- Cell Line Variability : Genetic differences in receptor expression or metabolic pathways (e.g., cytochrome P450 activity) .

- Mitigation Strategies :

- Dose-Response Repetition : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays).

- Metabolite Profiling : LC-MS to identify degradation products or active metabolites .

Q. What strategies are effective for improving the compound’s pharmacokinetic profile in preclinical studies?

- Structural Modifications :

- Formulation : Use of nanocarriers (e.g., liposomes) to improve solubility and reduce renal clearance .

Q. How can computational methods guide SAR studies for azetidine-pyridine hybrids?

- Molecular Docking : Predict binding modes to targets like dopamine receptors or bacterial enzymes (e.g., dihydrofolate reductase).

- QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with activity using Hammett constants or DFT-calculated parameters .

- ADMET Prediction : Tools like SwissADME assess blood-brain barrier penetration or CYP inhibition risks .

Q. What are the challenges in achieving enantiomeric purity, and how are they addressed?

- Chiral Centers : The azetidine ring and fluoropyridine moiety may introduce stereoisomerism.

- Resolution Methods :

- Chiral Chromatography : Use of amylose- or cellulose-based columns.

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during cyclization .

- Analytical Validation : Circular dichroism (CD) or chiral HPLC to confirm enantiomeric excess (>99%) .

Q. How do researchers validate target engagement in complex biological systems?

- Biophysical Techniques :

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka, kd) to purified receptors.

- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates or live cells .

- In vivo Imaging : Radiolabel the compound (e.g., ¹⁸F for PET) to track biodistribution and target occupancy .

Q. What are the best practices for handling stability issues in aqueous solutions?

- Storage : Lyophilized form at -20°C; avoid repeated freeze-thaw cycles.

- Buffer Compatibility : Use phosphate-buffered saline (PBS) at pH 7.4; avoid strong oxidizers or light exposure.

- Degradation Monitoring : Periodic HPLC checks for hydrolysis byproducts (e.g., free azetidine or fluoropyridine) .

Q. How can conflicting data on cytotoxicity vs. therapeutic efficacy be reconciled?

- Mechanistic Studies :

- Apoptosis vs. Necrosis : Flow cytometry with Annexin V/PI staining.

- Off-Target Effects : CRISPR screening to identify non-therapeutic pathways affected .

- Therapeutic Index Calculation : Compare IC₅₀ (cancer cells) vs. LD₅₀ (normal cells) to prioritize lead candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.